Equol

Estrogen Receptor Pharmacology Selective Estrogen Receptor Modulator (SERM) Molecular Endocrinology

Choose enantiopure S-Equol (≥98% purity) for reproducible, mechanism-focused research. Its selective, high-affinity binding to ERβ (Ki ~16 nM)—and 100-fold greater potency than daidzein—makes it essential for dissecting ERβ-specific pathways in hormone-dependent cancers, osteoporosis, and endocrine disruption studies. Unlike its precursor daidzein, direct procurement of preformed S-Equol eliminates the confounding inter-individual metabolic variability that affects 50–80% of the Western population, ensuring consistent exposure and predictable pharmacokinetics (7–8 h half-life). Not a generic isoflavone mixture.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 531-95-3
Cat. No. B1671563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEquol
CAS531-95-3
Synonyms(+-)-isomer of equol
3' Hydroxy Equol
3'-hydroxy-equol
4' methoxy 7 isoflavanol
4' O Methyl Equol
4'-methoxy-7-isoflavanol
4'-O-methyl equol
6' Hydroxy Equol
6'-hydroxy-equol
equol
Equol, 4'-O-Methyl
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1
InChIKeyADFCQWZHKCXPAJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Equol (CAS 531-95-3): Isoflavandiol Metabolite and ERβ-Preferential Phytoestrogen for Targeted Research and Development


Equol (4',7-isoflavandiol) is a nonsteroidal isoflavandiol estrogen derived from the gut microbial biotransformation of the soy isoflavone daidzein [1]. It is distinguished from its precursor and other common isoflavones by the absence of a double bond in the heterocyclic ring, which creates a chiral center at C-3, yielding two enantiomeric forms: S-(-)-equol and R-(+)-equol [2]. Only S-equol is naturally produced by human gut microbiota, and this enantiomer exhibits selective, high-affinity binding to estrogen receptor beta (ERβ), whereas R-equol and the parent compound daidzein show distinct receptor binding profiles . Given that only 20-50% of the human population harbors the specific gut bacteria required to produce equol from dietary daidzein, direct procurement of preformed equol is essential for bypassing inter-individual metabolic variability in research and clinical applications [1].

Why Daidzein and Other Soy Isoflavones Cannot Substitute for Equol in Targeted Scientific Applications


The common practice of substituting equol with its dietary precursor daidzein or other soy isoflavones (e.g., genistein) is scientifically unsound due to fundamental differences in molecular structure, receptor pharmacology, and human metabolism. Equol possesses a chiral center absent in daidzein, resulting in enantiomer-specific biological activities that are not recapitulated by achiral isoflavones [1]. Furthermore, the conversion of daidzein to equol is entirely dependent on specific gut microbial enzymes that are absent in 50-80% of the Western population, meaning that daidzein administration yields highly variable and unpredictable equol exposure across individuals [2]. Critically, in head-to-head comparisons, equol demonstrates 10- to 100-fold greater potency at estrogen receptors and exhibits functional outcomes in vivo that are not shared by genistein, as demonstrated in controlled fracture healing and bone quality studies [3]. These pharmacodynamic and pharmacokinetic divergences mandate the use of purified equol rather than precursor isoflavones for reproducible, mechanism-focused research.

Quantitative Differentiation of Equol: Comparative Evidence Against Daidzein, Genistein, and R-Equol


Enantiomer-Specific ERβ Binding Affinity: S-Equol vs. R-Equol vs. Daidzein

S-equol demonstrates marked selectivity and high affinity for estrogen receptor beta (ERβ) compared to both its enantiomer R-equol and its metabolic precursor daidzein. In a cell-free recombinant receptor binding assay, S-equol binds to ERβ with an inhibition constant (Ki) of 16 nM, whereas R-equol binds preferentially to ERα with a Ki of 50 nM, demonstrating a >3-fold higher affinity for ERβ and a distinct receptor selectivity profile . This contrasts sharply with daidzein, for which equol is reported to be 100-fold more potent in stimulating an estrogenic response in cellular assays . Furthermore, in a transactivation assay comparing multiple phytoestrogens in human cells, equol displayed a clear preference for transactivation of ERβ over ERα, a profile shared with genistein, but equol's potency in this assay was 10- to 100-fold greater than that of the less active daidzein metabolites [1].

Estrogen Receptor Pharmacology Selective Estrogen Receptor Modulator (SERM) Molecular Endocrinology

Comparative Pharmacokinetics: Bioavailability of S-Equol vs. R-Equol vs. Racemic Equol vs. Daidzein in Humans

The pharmacokinetic profiles of equol enantiomers are significantly different from one another and from their precursor isoflavones. A randomized, crossover study in 12 healthy adults using 13C-labeled tracers demonstrated that the systemic bioavailability and fractional absorption of R-(+)-equol were higher than those of S-(-)-equol or the racemate, despite both enantiomers having a similar terminal elimination half-life of 7-8 hours [1]. Critically, the racemic mixture exhibited slower absorption, lower peak plasma concentrations, and lower systemic bioavailability compared to either pure enantiomer [1]. Moreover, the high oral bioavailability of both equol diastereoisomers stands in stark contrast to the relatively poor bioavailability of the soy isoflavones daidzein and genistein, a finding that has direct implications for dosing regimens and the achievement of target plasma concentrations in vivo [2].

Clinical Pharmacokinetics Bioavailability ADME Nutraceutical Development

In Vivo Efficacy in Bone Health: Equol vs. Genistein vs. Estradiol in Ovariectomized Rat Models

Equol demonstrates superior or distinct in vivo efficacy compared to genistein in models of postmenopausal osteoporosis. In a study of metaphyseal fracture healing in ovariectomized (OVX) rats, equol significantly improved early fracture healing, as assessed by biomechanical, qualitative, and quantitative histological measures, whereas genistein failed to produce a significant improvement compared to untreated OVX controls [1]. In a separate comparative study evaluating bone quality in an OVX rat osteopenia model, both equol and genistein showed osteoprotective effects, but quantitative histomorphometric analysis revealed that equol treatment led to an increased number of trabecular nodes compared to both genistein-treated and control rats, indicating a superior improvement in bone microarchitecture [2]. Specifically, vertebral body compression strength in the equol group reached 103.8% of the estradiol-treated positive control group, numerically higher than the genistein group (96.8%), while the untreated OVX control group reached only 77.7% of the estradiol group's biomechanical properties [2].

Osteoporosis Bone Biomechanics Postmenopausal Health Preclinical Efficacy

Comparative Estrogenic Potency in Human Endometrial Cells: Equol vs. Daidzein and Hydroxylated Metabolites

In a direct comparative study of estrogenic activity using cultured human Ishikawa endometrial adenocarcinoma cells, equol demonstrated the highest potency among daidzein and its primary human metabolites. When tested for induction of alkaline phosphatase (ALP) enzyme activity and gene expression, a well-established marker of estrogenic response, the rank order of potency was equol (EQO) > daidzein (DAI) > 3'-hydroxy-daidzein (3'-HO-DAI) > 6-hydroxy-daidzein (6-HO-DAI) [1]. Cell-free binding assays to recombinant human ERα and ERβ confirmed that all compounds exhibited higher affinity for ERβ than for ERα, but equol consistently outperformed its precursor and related metabolites in both binding and functional assays within this physiologically relevant human cell model [1].

Endometrial Biology Estrogenicity In Vitro Toxicology Hormone-Dependent Cancers

Optimal Scientific and Industrial Applications for Equol Based on Quantified Differentiation Evidence


ERβ-Selective Pharmacological Probe in Molecular Endocrinology and Cancer Research

Given its high-affinity, selective binding to ERβ (Ki = 16 nM for S-equol) and its 100-fold greater potency than daidzein in estrogenic response assays , enantiopure S-equol is the optimal choice for dissecting ERβ-mediated signaling pathways. Its use is essential over daidzein or racemic equol to avoid confounding results from ERα activation or variable metabolism. This is particularly critical in studies of hormone-dependent cancers (e.g., breast, prostate) where ERβ is implicated in tumor suppression and response to endocrine therapy.

Preclinical Model of Postmenopausal Osteoporosis and Bone Fracture Healing

The direct comparative evidence showing that equol, but not genistein, improves early metaphyseal fracture healing and uniquely enhances trabecular bone microarchitecture in OVX rats [REFS-2, REFS-3] positions equol as the compound of choice for preclinical studies focused on osteoporotic fracture repair and bone quality. Its ability to restore vertebral compression strength to 103.8% of estradiol-treated controls, surpassing genistein, makes it a superior research tool for investigating bone anabolic or anti-resorptive mechanisms independent of classical estrogenic effects.

Controlled Human Pharmacokinetic and Pharmacodynamic Studies Requiring Predictable Exposure

For clinical research and nutraceutical development, the use of enantiopure S-equol or R-equol is mandated over daidzein or racemic mixtures to achieve predictable pharmacokinetics. The documented high oral bioavailability and defined 7-8 hour half-life of equol enantiomers contrast with the poor and variable bioavailability of daidzein and genistein, and the altered absorption kinetics of the racemate [3]. Direct procurement of preformed S-equol bypasses the confounding issue of inter-individual variation in gut microbial conversion capacity, which affects 50-80% of the Western population [3], ensuring consistent exposure in controlled trials.

In Vitro Models of Uterine and Endometrial Estrogenicity

In cell-based assays using human endometrial or uterine cell lines (e.g., Ishikawa cells), equol is the most potent and relevant metabolite for studying estrogenic responses. Its rank order as the most potent inducer of ALP activity among daidzein metabolites [4] makes it the preferred compound for generating robust, measurable signals in mechanistic toxicology and endocrine disruption studies. Using daidzein would require supraphysiological concentrations to achieve comparable effects, potentially introducing off-target artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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